Methyl Ferulate

Description

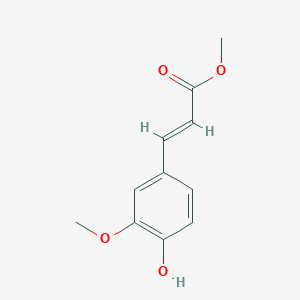

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound with significant therapeutic potential. Possessing noteworthy anti-inflammatory and antioxidant properties, it is a subject of growing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action, specifically its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is an organic compound classified as a cinnamate (B1238496) ester.[2]

General and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| CAS Number | 2309-07-1 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 62-65 °C | [4] |

| Boiling Point | 163 °C at 1 Torr | [5] |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, acetone, and ethyl acetate (B1210297). Slightly soluble in water and chloroform (B151607). | [5] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented in Table 2 was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity, J (Hz), Integration, Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.62 | d, J = 15.9 Hz, 1H, H-7 | 167.4 | C-9 |

| 7.04 | m, 2H, H-2', H-6' | 147.9 | C-4' |

| 6.88 | d, J = 8.0 Hz, 1H, H-5' | 146.8 | C-3' |

| 6.29 | d, J = 15.9 Hz, 1H, H-8 | 144.7 | C-7 |

| 3.91 | s, 3H, OCH₃ (ester) | 127.0 | C-1' |

| 3.80 | s, 3H, OCH₃ (aromatic) | 123.0 | C-6' |

| 115.6 | C-8 | ||

| 114.7 | C-5' | ||

| 109.3 | C-2' | ||

| 55.9 | OCH₃ (aromatic) | ||

| 51.7 | OCH₃ (ester) | ||

| Source:[4] |

The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to its functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3383 | O-H stretch (phenolic) |

| 2950, 2844 | C-H stretch (aliphatic) |

| 1698-1710 | C=O stretch (α,β-unsaturated ester) |

| 1599 | C=C stretch (aromatic) |

| 1169 | C-O stretch (ester) |

| Source:[4] |

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound typically shows a prominent peak corresponding to the protonated molecule.

Table 4: ESI-MS Data for this compound

| m/z | Interpretation |

| 209 [M+H]⁺ | Protonated molecule |

| Source:[4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and evaluation of the biological activities of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of ferulic acid with methanol, using a strong acid as a catalyst.

Materials:

-

Ferulic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether or hexane

Procedure:

-

To a solution of ferulic acid (e.g., 5 mmol) in methanol (e.g., 5 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) dropwise with stirring.[6]

-

Reflux the reaction mixture until the ferulic acid is completely consumed, as monitored by Thin Layer Chromatography (TLC).[6]

-

After cooling to room temperature, add ethyl acetate and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Purification by Column Chromatography

The crude this compound is purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v).[6]

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Evaluation of Antioxidant Activity (DPPH Assay)

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.[7]

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.[7]

-

Add different concentrations of the this compound solutions to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be investigated by measuring its effect on lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Reagents and antibodies for Western blotting (for p38 and JNK phosphorylation)

Procedure:

-

Culture macrophage cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of p38 and JNK MAP kinases using phospho-specific antibodies.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages stimulated with inflammatory agents like LPS.[9] Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key mediators in the inflammatory cascade.[9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[9]

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant anti-inflammatory and antioxidant activities, mediated through the inhibition of the MAPK signaling pathway and free radical scavenging, make it a valuable candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and bioactivity assessment of this compound, facilitating its continued investigation.

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. Figure 2 from The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis. | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. sfera.unife.it [sfera.unife.it]

- 6. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Methyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources. As a lipophilic derivative of ferulic acid, it exhibits enhanced cell membrane permeability, leading to significant interest in its potential pharmacological activities. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support further research and development.

Antioxidant Activity

This compound demonstrates notable free radical scavenging capabilities, contributing to its potential as a protective agent against oxidative stress-induced cellular damage.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

| Assay | Compound | Concentration | Antioxidant Activity | Reference |

| DPPH Radical Scavenging | This compound | 33 µM | 43.75 ± 1.5% inhibition | [1] |

| DPPH Radical Scavenging | Ferulic Acid | 33 µM | 49.21 ± 0.79% inhibition | [1] |

| ABTS Radical Scavenging | (E)-Methyl Ferulate | Not Specified | Strong Activity | [2] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of test concentrations.

-

A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution or standard at various concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a specific volume of the this compound solution or standard at various concentrations to the diluted ABTS•+ solution.

-

Include a control containing the solvent instead of the antioxidant.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Experimental Workflow: Antioxidant Assays

References

The Multifaceted Role of Methyl Ferulate as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester of the ubiquitous phenolic compound ferulic acid, is an important plant secondary metabolite. Found across a diverse range of plant species, it plays a significant role in various physiological and ecological processes. This technical guide provides an in-depth exploration of this compound's function as a plant metabolite, with a focus on its biosynthesis, physiological roles, and its involvement in plant signaling pathways. This document is intended to be a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to aid researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (C₁₁H₁₂O₄) is a derivative of ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom[1]. As a lipophilic compound, it possesses the ability to cross cell membranes, which contributes to its biological activities[2]. It has been identified in various plant species, including fruits like oranges and tomatoes, and cereals such as rice and corn[2]. This metabolite is recognized for its potent antioxidant and anti-inflammatory properties[1][3]. In the context of plant biology, this compound is implicated in defense mechanisms, allelopathic interactions, and responses to environmental stressors. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The final step in the formation of its immediate precursor, ferulic acid, involves the methylation of caffeic acid.

The conversion of ferulic acid to this compound is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the specific enzyme responsible for the direct methylation of the carboxyl group of ferulic acid to form this compound has not been definitively characterized in all plant species, this class of enzymes is well-known for its role in the methylation of various secondary metabolites[4][5]. The proposed final step in the biosynthesis of this compound is illustrated below.

Physiological Roles of this compound in Plants

This compound exhibits a range of biological activities that contribute to a plant's interaction with its environment and its response to stress.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. It can scavenge free radicals, thereby protecting the plant from oxidative damage induced by various biotic and abiotic stresses[2][6]. The antioxidant capacity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to stabilize free radicals.

Allelopathic Effects

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. This compound has been identified as an allelochemical in some plant species, where it can inhibit the germination and growth of neighboring plants, thus reducing competition for resources.

Role in Plant Defense

This compound is involved in plant defense against pathogens and herbivores. Its accumulation in plant tissues can deter feeding by herbivores due to its taste or toxicity. Furthermore, its antimicrobial properties can inhibit the growth of pathogenic fungi and bacteria. The induction of pathogenesis-related (PR) genes is a key component of plant defense, and while direct induction by this compound is an area of ongoing research, related compounds like methyl salicylate (B1505791) are known to be potent inducers of these genes.

This compound in Plant Signaling

While direct evidence for this compound as a primary signaling molecule in plants is still emerging, its structural similarity to other known signaling molecules, such as methyl salicylate and methyl jasmonate, suggests a potential role in plant signaling cascades. These signaling pathways are crucial for regulating growth, development, and responses to environmental stimuli.

Potential Crosstalk with Phytohormone Signaling

Phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central to plant defense signaling. Methyl salicylate, the methyl ester of SA, is a key mobile signal in systemic acquired resistance (SAR), a long-distance defense signaling mechanism. Given its structural similarity, it is plausible that this compound could interact with or modulate SA or JA signaling pathways, potentially influencing the expression of defense-related genes.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the available quantitative data.

Table 1: Antioxidant and Antibacterial Activity of this compound

| Activity | Assay | Test Organism/Radical | IC₅₀ / MIC | Reference |

| Antioxidant | DPPH Radical Scavenging | DPPH | 73.21 ± 11.20 µM | [2] |

| Antibacterial | Minimum Inhibitory Concentration | Bacillus subtilis | 0.31 mg/mL | [2] |

| Antibacterial | Minimum Inhibitory Concentration | Staphylococcus aureus | 0.31 mg/mL | [2] |

Table 2: Concentration of Ferulic Acid (precursor) in Plant Tissues under Stress

| Plant Species | Tissue | Stress Condition | Change in Ferulic Acid Concentration | Reference |

| Maize (Zea mays) | Leaves | Drought | Increase | [7] |

| Chinese Cabbage (Brassica rapa) | Leaves | Salinity | Increase (with exogenous application) | [8] |

Note: Data on the specific concentration changes of this compound under various stress conditions are limited and represent an area for future research.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound from plant tissues.

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material.

Materials:

-

Dried and powdered plant tissue

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound standard

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Extraction: a. Weigh approximately 1 g of dried, powdered plant material into a flask. b. Add 20 mL of methanol and extract using an appropriate method (e.g., sonication for 30 minutes or overnight maceration). c. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

-

Sample Preparation: a. Filter the supernatant through a 0.45 µm syringe filter. b. The filtered extract is ready for HPLC analysis.

-

HPLC Conditions (Example): a. Mobile Phase A: Water with 0.2% formic acid b. Mobile Phase B: Acetonitrile with 0.2% formic acid c. Gradient: A typical gradient could be starting with a low percentage of B, increasing to a high percentage over 20-30 minutes, followed by a wash and re-equilibration step. d. Flow Rate: 1.0 mL/min e. Detection Wavelength: 320 nm f. Column Temperature: 25-30 °C

-

Quantification: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to generate a calibration curve of peak area versus concentration. d. Inject the plant extract sample and determine the peak area of this compound. e. Calculate the concentration of this compound in the sample using the calibration curve.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Sample Preparation:

-

Isolate and purify this compound from the plant extract using chromatographic techniques (e.g., column chromatography or preparative HPLC).

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts for this compound are approximately:

-

¹H NMR (in CDCl₃): δ ~7.6 (d, 1H, vinylic), ~7.0-7.1 (m, 2H, aromatic), ~6.9 (d, 1H, aromatic), ~6.3 (d, 1H, vinylic), ~5.9 (s, 1H, phenolic OH), ~3.9 (s, 3H, methoxy), ~3.8 (s, 3H, ester methyl).

-

¹³C NMR (in CDCl₃): δ ~167 (C=O), ~148 (aromatic C-O), ~147 (aromatic C-O), ~145 (vinylic CH), ~127 (aromatic C), ~123 (aromatic CH), ~115 (vinylic CH), ~114 (aromatic CH), ~109 (aromatic CH), ~56 (methoxy CH₃), ~52 (ester CH₃).

-

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons and unambiguously assign the structure.

DPPH Free Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of plant extracts and pure compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound solution of known concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of the this compound sample in methanol.

-

In a 96-well plate or cuvettes: a. Add 100 µL of the DPPH solution. b. Add 100 µL of the this compound dilution (or standard/blank).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Allelopathy Bioassay: Seed Germination Inhibition

This bioassay assesses the allelopathic potential of this compound by observing its effect on seed germination and seedling growth.

Materials:

-

Lettuce (Lactuca sativa) seeds (or other sensitive indicator species)

-

Petri dishes

-

Filter paper

-

This compound solutions of various concentrations

-

Control solution (e.g., distilled water with the same solvent concentration as the treatments)

Procedure:

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume (e.g., 2 mL) of the respective this compound solution or control to each Petri dish.

-

Place a set number of seeds (e.g., 20) evenly on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle) for a specified period (e.g., 5-7 days).

-

After the incubation period, record the germination percentage, radicle length, and hypocotyl length for each treatment.

-

Analyze the data to determine the inhibitory effect of this compound at different concentrations.

Conclusion

This compound is a plant metabolite with significant biological activities, contributing to the plant's defense and interaction with its environment. Its roles as an antioxidant and allelochemical are well-documented. While its direct involvement in plant signaling pathways is an area requiring further investigation, its structural similarity to known signaling molecules suggests a potential role in modulating plant responses to stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted functions of this compound in plant systems. A deeper understanding of this compound's biosynthesis, regulation, and mode of action will not only advance our knowledge of plant biology but may also open new avenues for its application in agriculture and medicine.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogres.com [phcogres.com]

- 7. mdpi.com [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

The Biosynthesis of Methyl Ferulate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester of the phenylpropanoid ferulic acid, is a naturally occurring compound in various plants with demonstrated anti-inflammatory and antioxidant properties. Its biosynthesis is an extension of the well-characterized phenylpropanoid pathway. While the synthesis of its precursor, ferulic acid, is well understood, the specific enzymatic step leading to the methylation of the carboxyl group of ferulic acid to form this compound is an area of ongoing research. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, including key enzymes, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a diverse array of compounds with crucial roles in plant physiology and with significant applications in human health. Ferulic acid, a key intermediate in this pathway, is a precursor to monolignols, the building blocks of lignin, and also serves as a substrate for the formation of various esters, including this compound. The presence of this compound has been confirmed in several plant species, including in cultured cells of Phytolacca americana, suggesting a dedicated enzymatic synthesis pathway.[1] Understanding this pathway is critical for the metabolic engineering of plants to enhance the production of this valuable bioactive compound.

The Phenylpropanoid Pathway: Precursor to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamic acids. The key steps leading to the formation of ferulic acid are outlined below.[2][3][4]

Core Phenylpropanoid Pathway Enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.[2]

-

Caffeic Acid O-Methyltransferase (COMT): Catalyzes the methylation of the 3'-hydroxyl group of caffeic acid to produce ferulic acid, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): An alternative route where caffeoyl-CoA is methylated to feruloyl-CoA.[2]

The Final Step: Methylation of Ferulic Acid

The conversion of ferulic acid to this compound involves the methylation of its carboxyl group. While a specific ferulic acid carboxyl methyltransferase has not yet been definitively identified and characterized in plants, evidence strongly suggests its existence. This enzymatic reaction is proposed to be catalyzed by a member of the SABATH family of methyltransferases .[6][7][8]

SABATH methyltransferases are a class of enzymes known to methylate the carboxyl groups of a variety of small molecules, including plant hormones (e.g., salicylic (B10762653) acid, jasmonic acid, indole-3-acetic acid) and other phenylpropanoids (e.g., benzoic acid).[8][9][10] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[8] It is hypothesized that a yet-to-be-characterized SABATH methyltransferase possesses substrate specificity for ferulic acid, catalyzing the reaction illustrated below.

Quantitative Data

Direct quantitative data on the biosynthesis of this compound in plants, such as enzyme kinetics and in planta concentrations, are currently limited in the scientific literature. However, data from related small molecule methyl ester biosynthesis can provide a useful reference point for expected yields and enzyme efficiencies.

| Methyl Ester | Plant Species | Yield/Concentration | Reference |

| Methyl Jasmonate | Arabidopsis thaliana (transgenic overexpressing JMT) | ~3-fold increase in endogenous levels | [11] |

| Methyl Jasmonate | Rice (Oryza sativa) (transgenic overexpressing AtJMT) | ~6-fold increase in young panicles | [12] |

| Methyl Salicylate | Arabidopsis thaliana (pathogen-infected) | Emission into the atmosphere | [13] |

| Methyl Anthranilate | Strawberry (Fragaria × ananassa) | QTL identified for production | [14] |

| This compound | Phytolacca americana (cultured cells) | Isolated from cell culture | [15] |

This table summarizes available quantitative data on the production of various small molecule methyl esters in plants. Direct quantification of this compound biosynthesis requires further research.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Quantification of this compound in Plant Tissues by HPLC-UV

Objective: To extract and quantify the concentration of this compound from plant material.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

This compound standard

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, use approximately 20 mg.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of extraction solvent (methanol:water:formic acid, 80:19.5:0.5, v/v/v).

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: Gradient to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: Gradient to 30% B

-

26-30 min: Hold at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 320 nm.

-

Column Temperature: 30°C.

-

-

Quantification:

-

Prepare a calibration curve using a series of this compound standards of known concentrations.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

In Vitro Enzyme Assay for a Putative Ferulic Acid Carboxyl Methyltransferase

Objective: To determine the enzymatic activity of a candidate carboxyl methyltransferase with ferulic acid as a substrate.

Materials:

-

Purified recombinant candidate methyltransferase enzyme.

-

Ferulic acid.

-

S-adenosyl-L-methionine (SAM).

-

Tris-HCl buffer (pH 7.5).

-

Dithiothreitol (DTT).

-

Methanol.

-

HPLC system as described in section 5.1.

Procedure:

-

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

100 µM Ferulic acid (dissolved in a small amount of methanol and then diluted in buffer)

-

500 µM SAM

-

5 µg of purified recombinant enzyme

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

-

Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Analyze 50 µL of the supernatant by HPLC as described in section 5.1 to detect and quantify the formation of this compound.

-

A control reaction without the enzyme should be run in parallel to ensure that the formation of this compound is enzyme-dependent.

-

Identification of a Novel Ferulic Acid Carboxyl Methyltransferase: A Proposed Workflow

Given that a specific ferulic acid carboxyl methyltransferase has not been definitively characterized, the following workflow outlines a strategy for its identification and validation.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from the transcriptional control of the phenylpropanoid pathway genes to the availability of the methyl donor, SAM.

-

Transcriptional Regulation: The expression of genes in the phenylpropanoid pathway is tightly controlled by a network of transcription factors, including MYB, bHLH, and WRKY families, in response to developmental cues and environmental stresses.[7] It is probable that the expression of a ferulic acid carboxyl methyltransferase is also co-regulated with other genes in the pathway.

-

Substrate Availability: The concentration of ferulic acid and SAM within the cell will directly influence the rate of this compound synthesis.

-

Signaling Molecules: Plant hormones such as jasmonates and salicylates are known to induce the expression of SABATH methyltransferases, suggesting that this compound production may be part of the plant's defense response.

Conclusion

The biosynthesis of this compound in plants represents an intriguing extension of the core phenylpropanoid pathway. While the precursor, ferulic acid, is synthesized through a well-defined series of enzymatic reactions, the final methylation step to produce this compound is an area that warrants further investigation. The SABATH family of methyltransferases presents a promising class of candidate enzymes for this reaction. This technical guide provides a comprehensive framework for researchers to explore this pathway, from the foundational biochemistry to detailed experimental protocols for quantification and enzyme characterization. The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open new avenues for the metabolic engineering of plants to produce this and other valuable bioactive compounds.

References

- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome‐wide analysis of phenylpropanoid defence pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SABATH methyltransferases from white spruce (Picea glauca): gene cloning, functional characterization and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide identification and expression analysis of SABATH methyltransferases in tea plant (Camellia sinensis): insights into their roles in plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural, Biochemical, and Phylogenetic Analyses Suggest That Indole-3-Acetic Acid Methyltransferase Is an Evolutionarily Ancient Member of the SABATH Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of the jasmonic acid methyltransferase gene from wasabi (Eutrema japonicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl Salicylate Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Effects of Preharvest Methyl Jasmonate and Salicylic Acid Treatments on Growth, Quality, Volatile Components, and Antioxidant Systems of Chinese Chives [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic data of Methyl Ferulate (NMR, IR, MS).

An In-depth Technical Guide to the Spectroscopic Data of Methyl Ferulate

Introduction

This compound, the methyl ester of ferulic acid, is a naturally occurring compound found in various plants and has garnered significant interest from researchers due to its antioxidant and anti-inflammatory properties.[1][2] Its chemical structure is methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[3][4] Accurate structural elucidation and characterization of this compound are paramount for its application in research and drug development. This guide provides a comprehensive overview of its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these techniques.

Spectroscopic Data of this compound

The structural features of this compound have been extensively characterized using various spectroscopic methods. The following sections present the key data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR spectra provide detailed information about its structure.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.75 | Singlet | -OCH₃ (Ester) |

| 3.84 | Singlet | -OCH₃ (Aromatic)[6] |

| 6.30 | Doublet | Vinylic Proton |

| 6.81 | Doublet | Aromatic Proton |

| 7.06 | Doublet of doublets | Aromatic Proton |

| 7.16 | Doublet | Aromatic Proton |

| 7.59 | Doublet | Vinylic Proton |

| 9.65 | Singlet | Phenolic -OH |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 51.8 | -OCH₃ (Ester) |

| 56.1 | -OCH₃ (Aromatic)[7] |

| 110.1 | Aromatic CH |

| 115.1 | Vinylic CH |

| 115.9 | Aromatic CH[7] |

| 123.3 | Aromatic CH[7] |

| 127.1 | Aromatic Quaternary Carbon |

| 144.9 | Vinylic CH[7] |

| 148.3 | Aromatic Quaternary Carbon[7] |

| 149.5 | Aromatic Quaternary Carbon[7] |

| 167.7 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9] The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands of this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3400 | O-H Stretch | Phenolic -OH |

| ~3000 | C-H Stretch | Aromatic and Vinylic C-H |

| ~1710 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=C Stretch | Alkene |

| ~1590, ~1515 | C=C Stretch | Aromatic Ring |

| ~1270, ~1170 | C-O Stretch | Ester and Ether |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.[11] For this compound, the molecular ion peak and several key fragment ions are observed.

Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₃]⁺ |

| 145 | [M - COOCH₃ - H]⁺ |

| 137 | [M - CH₂COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

-

Instrumentation : The data is acquired using an NMR spectrometer, for instance, a 400 MHz instrument.[13]

-

¹H NMR Acquisition : A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition : A one-dimensional carbon NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectrum is then integrated and the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[14]

-

KBr Pellet : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

ATR : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation : An FT-IR spectrometer is used for analysis.[15]

-

Data Acquisition : A background spectrum (of the empty sample holder or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the absorbance of radiation.[8]

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities are then analyzed to identify the functional groups present.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).[16]

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[17] Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[11][18]

-

Data Acquisition : The sample solution is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[18]

-

Data Analysis : The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound, 2309-07-1 [thegoodscentscompany.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C11H12O4 | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. bmse000587 Ferulic Acid at BMRB [bmrb.io]

- 8. Experimental Design [web.mit.edu]

- 9. amherst.edu [amherst.edu]

- 10. fiveable.me [fiveable.me]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Discovery, Isolation, and Characterization of Methyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from natural sources, details various methods for its chemical synthesis, and presents in-depth experimental protocols for its purification and characterization. Quantitative data are summarized for comparative analysis, and key biological signaling pathways modulated by this compound are visually represented. This document serves as a critical resource for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.

Introduction

This compound (methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a derivative of ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom.[1] First identified in various plant species, it has since been isolated from sources ranging from traditional medicinal herbs to common fruits and grains.[2][3] Its enhanced lipophilicity compared to its parent compound, ferulic acid, allows for improved cell membrane permeability, contributing to its notable biological activities.[1][4] This guide delves into the technical aspects of sourcing, isolating, and synthesizing this promising molecule.

Natural Occurrence and Discovery

This compound has been isolated from a variety of natural sources. It was notably isolated from the roots of Stemona tuberosa, a plant used in traditional medicine.[4][5] Other documented plant sources include Pisonia aculeata, Meum athamanticum, and Iris milesii.[2] Its presence has also been reported in fungi, such as Aspergillus pseudodeflectus, and in various fruits and cereals like oranges, tomatoes, rice, and corn.[3] The discovery of this compound in these diverse organisms underscores its widespread distribution in nature and hints at its potential biological significance.

Isolation from Natural Sources

The isolation of this compound from natural matrices typically involves extraction followed by chromatographic purification.

General Experimental Workflow for Isolation

The process begins with the extraction of the compound from dried and powdered plant material using an appropriate solvent. The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other metabolites.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C11H12O4 | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Lipophilicity and Cell Membrane Permeability of Methyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of the naturally occurring phenolic compound ferulic acid, presents a compelling case for investigation in drug discovery and development. Its enhanced lipophilicity compared to its parent compound, ferulic acid, suggests a greater potential for traversing cellular membranes, a critical attribute for bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of this compound. While experimental quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available computational data, qualitative assessments, and relevant biological pathway information. Furthermore, it offers detailed experimental protocols for the determination of lipophilicity and permeability, providing a foundational framework for researchers seeking to fill the existing data gaps.

Introduction: The Significance of Lipophilicity and Permeability in Drug Development

The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. The ability of a molecule to efficiently cross this lipid bilayer is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic success. Two key physicochemical properties govern this transit: lipophilicity and membrane permeability.

-

Lipophilicity , often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a lipid-rich environment versus an aqueous one. A molecule's lipophilicity influences its solubility in biological fluids, its ability to partition into cell membranes, and its interaction with metabolic enzymes and plasma proteins.

-

Cell membrane permeability is a direct measure of the rate at which a compound can pass through the cell membrane. This can occur via passive diffusion, facilitated diffusion, active transport, or a combination of these mechanisms. High permeability is often a prerequisite for oral bioavailability and for reaching intracellular or central nervous system targets.

This compound (Figure 1) has been synthesized to improve the lipophilic character of ferulic acid, with the hypothesis that this modification would lead to enhanced cell membrane permeability and, consequently, improved biological activity. This guide delves into the current understanding of these critical properties for this compound.

Figure 1: Chemical Structure of this compound

Lipophilicity of this compound: A Quantitative Perspective

While experimental determination of the octanol-water partition coefficient for this compound is not widely reported in the literature, computational models provide a valuable estimation of its lipophilicity.

Table 1: Physicochemical and Lipophilicity Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Computed logP (XLogP3) | 1.8 | PubChem[1] |

The computed logP value of 1.8 suggests that this compound is moderately lipophilic. This value falls within the range often considered favorable for drug candidates, as it suggests a balance between aqueous solubility and lipid membrane partitioning. Qualitative statements in the literature support this, indicating that the octanol-water partition coefficient of this compound is higher than that of its parent compound, ferulic acid, thereby improving its potential for cellular uptake.

Cell Membrane Permeability of this compound

The enhanced lipophilicity of this compound compared to ferulic acid strongly suggests that its primary mechanism of cell membrane translocation is passive diffusion. To quantitatively assess this, several in vitro models are routinely employed in drug discovery.

Table 2: Overview of In Vitro Cell Membrane Permeability Assays

| Assay | Model System | Key Information Provided |

| Caco-2 Permeability Assay | Human colon adenocarcinoma cell line (forms a polarized monolayer with tight junctions) | - Apparent permeability coefficient (Papp) - Efflux ratio (identifies substrates of efflux transporters like P-glycoprotein) - Predicts intestinal absorption |

| MDCK Permeability Assay | Madin-Darby canine kidney epithelial cell line (forms a tight monolayer) | - Apparent permeability coefficient (Papp) - Can be transfected with specific transporters (e.g., MDR1 for P-gp) to study efflux - Often used to predict blood-brain barrier permeability |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Artificial lipid membrane supported on a filter | - Intrinsic passive permeability - High-throughput screening - Excludes active transport and efflux mechanisms |

Given the absence of specific Papp values for this compound, further experimental investigation using these standard assays is crucial to quantitatively determine its permeability and to elucidate its transport mechanism.

Modulation of Signaling Pathways by this compound

Recent research has indicated that methyl ferulic acid (MFA) can modulate key cellular signaling pathways involved in metabolism and cellular stress. Specifically, MFA has been shown to attenuate ethanol-induced hepatic steatosis by activating the AMP-activated protein kinase (AMPK) and Forkhead box protein O1 (FoxO1) pathways[3].

AMPK-FoxO1 Signaling Pathway

The activation of AMPK by this compound leads to a cascade of downstream effects that collectively reduce lipid synthesis and promote lipid oxidation. A simplified representation of this pathway is provided below.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments to determine its lipophilicity and permeability.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol outlines the gold standard method for experimental logP determination.

References

Unveiling the Anti-inflammatory Potential of Methyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a derivative of the naturally occurring phenolic compound ferulic acid, has emerged as a promising candidate in the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to offer a clear and concise understanding of the scientific evidence supporting this compound as a potent anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, underscoring the urgent need for safer and more targeted therapeutic strategies.

This compound, a methyl ester of ferulic acid, has garnered significant attention for its potent anti-inflammatory and antioxidant activities.[1][2][3] Its enhanced lipophilicity compared to ferulic acid suggests improved cell membrane permeability, potentially leading to greater bioavailability and efficacy.[3] This document synthesizes the current scientific knowledge on the anti-inflammatory properties of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified to date involve the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway plays a pivotal role in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to effectively inhibit the phosphorylation of key MAPK proteins, p38 and c-Jun N-terminal kinase (JNK), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This inhibition disrupts the downstream signaling cascade that would otherwise lead to an inflammatory response.

Modulation of Pro-inflammatory Mediators

This compound significantly suppresses the production of key pro-inflammatory molecules, including cytokines, nitric oxide (NO), and cyclooxygenase-2 (COX-2).

-

Pro-inflammatory Cytokines: In LPS-activated macrophages, this compound strongly inhibits the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFNγ).[2][4][5] Notably, it does not affect the production of the anti-inflammatory cytokine IL-10, suggesting a targeted immunomodulatory effect.[4][5] In a neuroinflammation model using muramyl dipeptide (MDP)-stimulated PC12 cells, this compound demonstrated a concentration-dependent reduction in TNF-α release.[6]

-

Nitric Oxide (NO): this compound has been shown to suppress NO generation in LPS-stimulated macrophages at concentrations of 10 and 25 µg/mL.[2][3] This is significant as excessive NO production by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes.

-

Cyclooxygenase-2 (COX-2): this compound inhibits the expression of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2][4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cell Line | Stimulant | This compound Concentration | Cytokine | % Inhibition / Effect | Reference |

| Primary bone marrow-derived macrophages (BMDMs) | LPS | 5, 10, 25 µg/mL | TNF-α | Suppressed | [2] |

| Primary bone marrow-derived macrophages (BMDMs) | LPS | 5, 10, 25 µg/mL | IL-6 | Suppressed | [2] |

| Primary bone marrow-derived macrophages (BMDMs) | LPS | 5, 10, 25 µg/mL | IFNγ | Suppressed | [2] |

| PC12 cells | MDP (5 µg/mL) | 10, 25, 50 µM | TNF-α | Concentration-dependent reduction (significant at 25 µM) | [6] |

Table 2: In Vitro Inhibition of Other Inflammatory Mediators by this compound

| Cell Line | Stimulant | This compound Concentration | Mediator | Effect | Reference |

| Primary bone marrow-derived macrophages (BMDMs) | LPS | 10, 25 µg/mL | NO | Inhibited | [2] |

| Primary bone marrow-derived macrophages (BMDMs) | LPS | 25 µg/mL | COX-2 | Expression inhibited | [2] |

| Macrophages | LPS | Not specified | NO | Suppressed | [4][5] |

| Macrophages | LPS | Not specified | COX-2 | Expression suppressed | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for their replication and further investigation.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory activity of this compound in LPS-activated macrophage cells.[4][5]

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (of high purity).

-

Lipopolysaccharide (LPS) from E. coli.

-

Reagents for quantifying cytokines (ELISA kits), nitric oxide (Griess reagent), and protein expression (Western blotting antibodies).

Procedure:

-

Cell Culture: Culture macrophages in appropriate medium and conditions.

-

Cell Plating: Seed cells into multi-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Add LPS to the wells to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).

-

Incubation: Incubate the plates for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-6, TNF-α, and other cytokines using specific ELISA kits.

-

Nitric Oxide Measurement: Use the Griess assay to determine the concentration of nitrite, a stable product of NO, in the supernatant.

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of COX-2 and the phosphorylation status of MAPK proteins (p-p38, p-JNK).

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a widely used in vivo model to assess the anti-inflammatory effects of compounds.[7][8]

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice).

-

This compound.

-

Carrageenan solution (e.g., 1% w/v in saline).

-

Standard anti-inflammatory drug (e.g., Diclofenac).

-

Plethysmometer for measuring paw volume.

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory environment for at least one week.

-

Grouping: Randomly divide the animals into different groups: a vehicle control group, this compound treatment groups (at various doses), and a positive control group (receiving a standard anti-inflammatory drug).

-

Drug Administration: Administer this compound (typically via oral gavage) to the respective treatment groups one hour before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group in comparison to the control group.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate key signaling pathways, such as the MAPK cascade, and inhibit the production of a range of pro-inflammatory mediators makes it a compelling candidate for further investigation as a novel anti-inflammatory agent.

Future research should focus on:

-

Elucidating the role of the NF-κB pathway: While the inhibition of MAPK is established, a more in-depth investigation into the effects of this compound on the NF-κB signaling pathway is warranted.

-

Pharmacokinetic and toxicological studies: Comprehensive pharmacokinetic and toxicology studies are essential to evaluate the safety profile and in vivo behavior of this compound.

-

Efficacy in diverse in vivo models: Evaluating the efficacy of this compound in a broader range of animal models of inflammatory diseases will be crucial to ascertain its therapeutic potential.

-

Structure-activity relationship studies: Investigating the structure-activity relationship of this compound and its analogues could lead to the development of even more potent and selective anti-inflammatory compounds.

References

- 1. Ferulic acid methyl ester (this compound) | COX-2 inhibitor | AmBeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FERULIC ACID METHYL ESTER | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 4. Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Microencapsulated Ferulic Acid or Its Prodrug this compound on Neuroinflammation Induced by Muramyl Dipeptide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

The Neuroprotective Potential of Methyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester derivative of the naturally occurring phenolic compound ferulic acid, is emerging as a promising neuroprotective agent. Its enhanced lipophilicity suggests potentially improved bioavailability and blood-brain barrier permeability compared to its parent compound. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, focusing on its mechanisms of action, including its anti-inflammatory, antioxidant, and anti-apoptotic properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, are characterized by progressive neuronal loss and dysfunction. The underlying pathological processes are complex and multifactorial, with neuroinflammation, oxidative stress, and apoptosis playing pivotal roles. Consequently, therapeutic strategies aimed at mitigating these processes are of significant interest. This compound has garnered attention for its potential to modulate these key pathological pathways, offering a promising avenue for the development of novel neuroprotective therapies.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its multifaceted pharmacological activities, primarily its anti-inflammatory, antioxidant, and anti-apoptotic actions.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage. This compound has been shown to suppress the production of pro-inflammatory mediators in microglial cells.

Key Findings:

-

In lipopolysaccharide (LPS)-stimulated human HMC3 microglial cells, this compound significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[1][2].

-

The anti-inflammatory effects are, at least in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2].

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in neuronal cell death. This compound exhibits potent antioxidant properties.

Key Findings:

-

This compound has demonstrated free radical scavenging activity in chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[3].

-

It has been shown to reduce intracellular ROS levels in cellular models of oxidative stress[4].

-

The antioxidant effects may be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative diseases. This compound has been shown to interfere with apoptotic signaling cascades.

Key Findings:

-

This compound treatment can reduce the rate of apoptosis in neuronal cells exposed to neurotoxic stimuli[2].

-

It is suggested to modulate the expression of key apoptosis-regulating proteins, such as those belonging to the Bcl-2 family, by influencing the Bax/Bcl-2 ratio[5][6].

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Anti-Inflammatory Effects of this compound in HMC3 Microglial Cells

| Parameter | Treatment Group | Concentration | Result | Reference |

| NO Production | LPS (1 µg/mL) + this compound | 1 µM | Significant Inhibition | [1][2] |

| LPS (1 µg/mL) + this compound | 10 µM | Significant Inhibition | [1][2] | |

| TNF-α Release | LPS (1 µg/mL) + this compound | 1 µM | Significant Inhibition | [1][2] |